molecular formula C6H7NO2 B047088 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one CAS No. 116178-21-3

2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one

Cat. No. B047088
M. Wt: 125.13 g/mol
InChI Key: MHDCEYHIXARTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one, also known as MOTAH, is a bicyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MOTAH is a structural analog of the natural product norbelladine, which is found in several plant species.

Mechanism Of Action

The exact mechanism of action of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has been shown to enhance the release of these neurotransmitters, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the threshold for seizures, reduce pain sensitivity, and reduce anxiety-like behavior. Additionally, 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one in lab experiments is its high purity and stability. It can be easily synthesized in large quantities, making it a cost-effective compound for research. However, one limitation of using 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is its limited solubility in aqueous solutions, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for research on 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and epilepsy. Additionally, further investigation into its mechanism of action and pharmacokinetics may provide insights into its therapeutic potential. Finally, the development of novel analogs of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one may lead to the discovery of more potent and selective compounds for drug development.
Conclusion
In conclusion, 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is a promising compound for medicinal chemistry research. Its unique structure and pharmacological profile make it a viable candidate for the development of new drugs for neurological disorders. While there is still much to be learned about its mechanism of action and therapeutic potential, the future looks bright for this fascinating compound.

Synthesis Methods

The synthesis of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one involves a multistep process that begins with the preparation of a key intermediate, 2-methyl-3-oxabicyclo[2.2.2]oct-5-en-2-ol. This intermediate is then subjected to a series of reactions, including amination and cyclization, to yield 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one. The synthesis of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been optimized to achieve high yields and purity, making it a viable compound for further research.

Scientific Research Applications

2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. Additionally, 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been investigated for its potential as a treatment for Parkinson's disease and other neurological disorders. Its unique structure and pharmacological profile make it a promising compound for further drug development.

properties

CAS RN

116178-21-3

Product Name

2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one

InChI

InChI=1S/C6H7NO2/c1-6-2-3(4(6)9-6)7-5(2)8/h2-4H,1H3,(H,7,8)

InChI Key

MHDCEYHIXARTAC-UHFFFAOYSA-N

SMILES

CC12C3C(C1O2)NC3=O

Canonical SMILES

CC12C3C(C1O2)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.